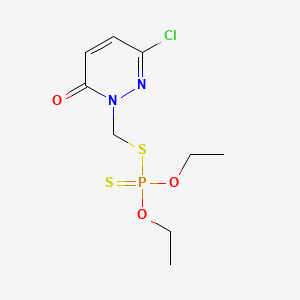
Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is a complex organic compound. It is a derivative of acetophenone, which is an aromatic ketone. This compound is characterized by the presence of a dimethylaminoethoxy group and a methoxy group attached to the aromatic ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The mixture is then cooled, and the product is crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and crystallizers helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of resins, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, altering their permeability and affecting cellular processes. This compound can also inhibit certain enzymes, leading to changes in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: The parent compound, simpler in structure and used widely in organic synthesis.
Propiophenone, β-dimethylamino-: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
Uniqueness
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with biological membranes and enzymes makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
20808-93-9 |
|---|---|
Fórmula molecular |
C13H20ClNO3 |
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
2-(2-acetyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-10(15)12-6-5-11(16-4)9-13(12)17-8-7-14(2)3;/h5-6,9H,7-8H2,1-4H3;1H |
Clave InChI |
LDARLWHKGPYHTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
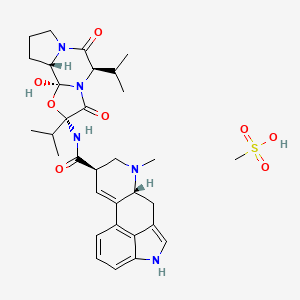
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)
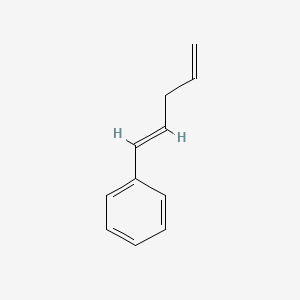
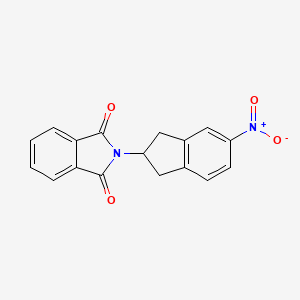




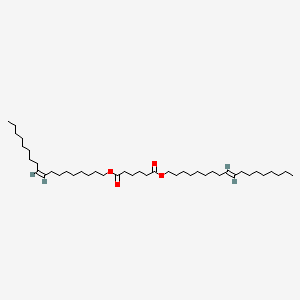

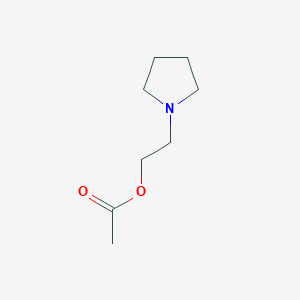
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)
